Ethyl 2,6-dioxocyclohexane-1-carboxylate

Catalog No.
S15884557
CAS No.
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,6-dioxocyclohexane-1-carboxylate

Product Name

Ethyl 2,6-dioxocyclohexane-1-carboxylate

IUPAC Name

ethyl 2,6-dioxocyclohexane-1-carboxylate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3

InChI Key

ODTIRFKASKDBMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCCC1=O

Ethyl 2,6-dioxocyclohexane-1-carboxylate is a chemical compound characterized by its molecular formula C9H12O4C_9H_{12}O_4 and a molecular weight of approximately 184.19 g/mol. Its structure features two keto groups located at positions 2 and 6 of the cyclohexane ring, along with an ethyl ester functional group at the carboxylic acid position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, producing diols. Typical reducing agents for these reactions are sodium borohydride and lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with nucleophiles such as amines or alcohols under acidic or basic conditions.

The synthesis of ethyl 2,6-dioxocyclohexane-1-carboxylate can be achieved through several methods:

  • Conventional Synthesis: A common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine. This method typically proceeds under mild conditions and yields good efficiency.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Purification steps like distillation or recrystallization are often implemented to obtain high-purity products suitable for various applications .

Ethyl 2,6-dioxocyclohexane-1-carboxylate has several applications across different fields:

  • Organic Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biochemistry: The compound is useful in studying enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Use: It finds applications in producing polymers, resins, and other materials due to its reactive functional groups .

The interaction of ethyl 2,6-dioxocyclohexane-1-carboxylate with various molecular targets is significant for understanding its mechanism of action. The keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the hydrolysis of the ester group can release biologically active carboxylic acids, further contributing to its potential biological effects .

Ethyl 2,6-dioxocyclohexane-1-carboxylate can be compared with several structurally similar compounds:

Compound NameStructural FeaturesSimilarity
Ethyl 2,4-dioxocyclohexane-1-carboxylateKeto groups at positions 2 and 4Similar but with different reactivity
Methyl 2-oxocyclohexanecarboxylateMethyl ester instead of ethylSimilar structure with different ester
Cyclohexane-1,3-dioneLacks ester group but retains keto functionalitySimilar reactivity due to keto groups

The uniqueness of ethyl 2,6-dioxocyclohexane-1-carboxylate lies in its specific arrangement of functional groups that impart distinct chemical properties and reactivity compared to these similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

184.07355886 g/mol

Monoisotopic Mass

184.07355886 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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